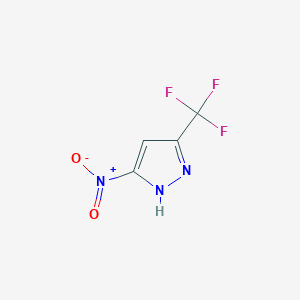

3-nitro-5-(trifluoromethyl)-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1-3(9-8-2)10(11)12/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZRRMYXYCFJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Nitro 5 Trifluoromethyl 1h Pyrazole and Its Derivatives

Classical and Modern Synthetic Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. These can be broadly categorized into cyclocondensation and cycloaddition reactions.

The Knorr pyrazole synthesis, a classic and widely used method, involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.orgyoutube.com This approach is foundational for the synthesis of a vast array of pyrazole derivatives. nih.gov In the context of trifluoromethylated pyrazoles, this typically involves the reaction of a substituted hydrazine with a trifluoromethyl-containing 1,3-diketone or its synthetic equivalent. nih.govacs.org

One-pot syntheses have been developed where 1,3-diketones are generated in situ from ketones and acid chlorides, and then directly converted to pyrazoles by the addition of hydrazine. organic-chemistry.org This streamlined process offers efficiency and is applicable to a broad range of substrates. organic-chemistry.orgmdpi.com However, a significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as those with a trifluoromethyl group at one position, is the potential for the formation of regioisomeric mixtures. acs.orgnih.gov The reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can lead to two different pyrazole isomers, necessitating careful control of reaction conditions or subsequent separation of the products. beilstein-journals.orgnih.gov For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine can yield both 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. google.comgoogle.com

To address the issue of regioselectivity, various strategies have been employed. The use of different reaction conditions, such as the choice of solvent and the nature of the hydrazine (e.g., free base vs. hydrochloride salt), has been shown to influence the isomeric ratio. nih.gov Additionally, the use of 1,3-diketone equivalents, such as α,β-unsaturated ketones and alkynes, can provide alternative routes to pyrazoles with potentially higher regioselectivity. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl/Equivalent | Product(s) | Key Features |

| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-substituted pyrazoles | Nano-ZnO catalyzed, high yield. nih.gov |

| Hydrazine hydrate | Diacetylene ketones | Regioisomeric pyrazoles | Ratio of isomers depends on the hydrazine used. nih.gov |

| Methylhydrazine | Ethyl 4,4,4-trifluoroacetoacetate | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol | Formation of a regioisomeric mixture. google.com |

| Arylhydrazines | 1,3-bis(het)arylmonothio-1,3-diketones | 1-aryl-3,5-bis(het)arylpyrazoles | Highly regioselective synthesis. nih.gov |

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and versatile strategy for the construction of five-membered heterocyclic rings, including pyrazoles. nih.govresearchgate.net This approach involves the reaction of a 1,3-dipole with a dipolarophile. In pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines. nih.govnih.gov

Trifluorodiazoethane (CF₃CHN₂) is a valuable reagent for introducing a trifluoromethyl group into a pyrazole ring. sci-hub.se It can react with various dipolarophiles, such as alkynes and alkenes, to afford trifluoromethyl-substituted pyrazoles and pyrazolines, respectively. acs.orgrsc.org Silver-catalyzed [3+2] cycloaddition of trifluorodiazoethane with dicyanoalkenes provides a direct route to pyrazoles containing both trifluoromethyl and cyano groups. chinesechemsoc.org The regioselectivity of these reactions can often be controlled by the nature of the substituents on the dipolarophile. nih.gov For example, the reaction of trifluorodiazoethane with electron-deficient alkynes is regioselective, leading to the formation of 3,5-substituted pyrazoles. nih.gov

Nitrile imines, which can be generated in situ from hydrazonoyl halides, are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions. nih.govthieme-connect.com The reaction of trifluoroacetonitrile (B1584977) imines with various dipolarophiles, such as enones, enol ethers, and quinones, provides a versatile route to a wide range of polysubstituted 3-trifluoromethylpyrazoles. acs.orgresearchgate.netbeilstein-journals.org These reactions often proceed with high regio- and diastereoselectivity. acs.org The choice of solvent can also play a crucial role in the outcome of the reaction, sometimes leading to different product profiles. acs.org For instance, the reaction of nitrile imines with 2-bromo-3,3,3-trifluoropropene offers a regioselective synthesis of 5-(trifluoromethyl)pyrazoles. acs.orgthieme-connect.commdpi.com

Dicyanoalkenes serve as effective dipolarophiles in [3+2] cycloaddition reactions for pyrazole synthesis. chinesechemsoc.org The silver-catalyzed reaction of trifluorodiazoethane with dicyanoalkenes allows for the construction of pyrazoles that are substituted with both trifluoromethyl and cyano groups. chinesechemsoc.org This method provides a regiodivergent approach, meaning that by changing the substitution pattern on the dicyanoalkene, different regioisomers of the trifluoromethyl cyanopyrazole product can be accessed with high selectivity. chinesechemsoc.org

Table 2: Overview of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Product | Key Features |

| Trifluorodiazoethane | Dicyanoalkenes | Trifluoromethyl cyanopyrazoles | Silver-catalyzed, regiodivergent. chinesechemsoc.org |

| Trifluoroacetonitrile imines | Enones | Polysubstituted 3-trifluoromethylpyrazoles | High regio- and diastereoselectivity. acs.org |

| Nitrile imines | 2-Bromo-3,3,3-trifluoropropene | 5-(Trifluoromethyl)pyrazoles | Catalyst-free, high yield. acs.orgthieme-connect.com |

| Diazo compounds | Alkynes | 3,5-substituted pyrazoles | Regioselective with electron-deficient alkynes. nih.gov |

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

Regioselectivity Control in Pyrazole Construction

As previously mentioned, controlling the regioselectivity is a critical aspect of pyrazole synthesis, particularly when dealing with unsymmetrical precursors. nih.govacs.orgnih.gov The formation of a desired regioisomer is often crucial for the biological activity of the final compound.

In classical cyclocondensation reactions, the regiochemical outcome is influenced by factors such as the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, the reaction temperature, the pH of the medium, and the solvent used. nih.gov For example, the reaction of arylhydrazine hydrochlorides with certain enones can selectively yield the 1,3-regioisomer, while the use of the corresponding free hydrazine can lead exclusively to the 1,5-regioisomer. nih.gov

Solvent-Dependent Regioselective Pathways

The choice of solvent can be a decisive factor in directing the regiochemical outcome of pyrazole synthesis. Different solvents can influence the stability of intermediates and transition states, thereby favoring one reaction pathway over another. In the synthesis of pyrazoles, particularly from unsymmetrical precursors like β,γ-unsaturated hydrazones, the solvent can dictate which class of pyrazole is predominantly formed.

For instance, a copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones using molecular oxygen as the oxidant demonstrates a stark solvent-dependent divergence in product formation. nih.gov When the reaction is conducted in ethanol, the major products are trisubstituted pyrazoles featuring a ketone group at the C-5 position. nih.gov However, switching the solvent to 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) leads to the predominant formation of disubstituted pyrazoles. nih.gov This highlights the critical role of the solvent's properties, such as its hydrogen bond donating ability, in guiding the cyclization and subsequent reaction steps.

Another example involves the use of 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (CF₃CH₂OTf) which acts as both a solvent and a reactant in a catalyst-free synthesis of pyrazole derivatives from two different diazo compounds. chemistryviews.org This method provides an efficient and highly regioselective route to various pyrazole derivatives, underscoring how specialized solvent systems can enable unique, selective transformations. chemistryviews.org

Table 1: Solvent Influence on Pyrazole Synthesis from β,γ-Unsaturated Hydrazones nih.gov

| Solvent | Major Product Class |

| Ethanol | Trisubstituted pyrazoles (with C-5 ketone) |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Disubstituted pyrazoles |

Substituent-Directed Regiochemistry

The electronic and steric properties of substituents on the starting materials are fundamental in controlling the regioselectivity of pyrazole formation. In the classical Knorr synthesis, the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to two possible regioisomers. The nature of the substituents (R¹ and R³) on the dicarbonyl compound significantly influences the reaction's outcome. nih.gov

Table 2: Effect of β-Substituent Size on Regioselectivity nih.gov

| β-Substituent on Enone | Hydrazine Substituent | Regioselectivity Outcome |

| Less Bulky | Less Bulky | High regioselectivity |

| Bulkier | Less Bulky | Decreased reactivity and regioselectivity |

| Bulkier | Bulkier | Further decrease in reactivity and regioselectivity |

Contemporary Synthetic Strategies

Modern approaches to synthesizing pyrazole derivatives focus on efficiency, atom economy, and environmental sustainability. These strategies often employ catalysts to achieve high selectivity under mild conditions, combine multiple reaction steps into one-pot procedures, and utilize greener reaction media and energy sources.

Catalytic Methodologies (e.g., Metal-Catalyzed Reactions)

Metal catalysts, particularly those based on copper, have proven highly effective in the synthesis of complex pyrazoles. Copper-catalyzed reactions offer mild conditions and excellent regioselectivity for constructing pyrazole rings. For example, a copper(II) triflate/phenanthroline system catalyzes the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones to produce 4-trifluoromethyl pyrazoles in moderate to excellent yields. rsc.org Similarly, copper-catalyzed domino C-N coupling/hydroamination reactions provide a facile route to substituted pyrazoles. nih.gov Inexpensive copper promoters like Cu₂O can also be used with air as a green oxidant in the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org

Iron catalysis has also emerged as a valuable tool, providing a regioselective pathway for synthesizing 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org These catalytic methods often avoid the harsh conditions and stoichiometric reagents required in more traditional syntheses. rsc.org

Multi-component Reactions (MCRs) for Complex Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a cornerstone of efficient heterocyclic synthesis. mdpi.comnih.gov These reactions adhere to the principles of pot, atom, and step economy (PASE), making them highly attractive for building molecular complexity quickly. mdpi.comnih.gov

For the synthesis of pyrazole derivatives, MCRs offer a powerful platform. A variety of complex, fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, can be assembled through one-pot, multi-component strategies. mdpi.comnih.gov These reactions often involve the condensation of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate, sometimes facilitated by a catalyst. nih.gov The development of MCRs for synthesizing novel pyrazole-linked thiazoles has also been reported, involving a one-pot C–C, C–N, and C–S bond-forming process. acs.org The efficiency and convergence of MCRs make them ideal for generating libraries of complex pyrazole derivatives for biological screening. mdpi.comnih.gov

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into pyrazole synthesis to minimize environmental impact. nih.govbenthamdirect.com Key strategies include the use of benign solvents (especially water), renewable energy sources like microwave and ultrasound irradiation, and solvent-free reaction conditions. nih.govbenthamdirect.comresearchgate.net

Water-based synthesis of pyrazoles has gained significant attention as it replaces hazardous organic solvents. thieme-connect.com Ultrasound-assisted MCRs in aqueous media have been shown to produce dihydropyrano[2,3-c]pyrazoles with excellent yields, facilitated by readily available catalysts. researchgate.net Similarly, microwave irradiation combined with eco-friendly solvents like water-ethanol mixtures can accelerate the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov These green methodologies are not only environmentally friendly but also often lead to shorter reaction times, simpler work-up procedures, and improved energy efficiency. nih.govnih.govresearchgate.net

Post-Synthetic Functionalization of the Pyrazole Core

Once the pyrazole ring is constructed, its properties can be further tuned through post-synthetic functionalization. The pyrazole scaffold contains both nucleophilic (N1, C4) and electrophilic (C3, C5) positions, allowing for a wide range of chemical modifications. nih.govmdpi.com

For nitropyrazoles, such as 3,5-diamino-4-nitropyrazole, the existing functional groups can be used as handles to introduce new moieties. rsc.orgrsc.org For instance, the amino groups and the N-H on the pyrazole ring can be derivatized to introduce tetrazole rings or expand the ring system, creating novel energetic compounds. rsc.orgrsc.orgnih.gov

Functionalization of trifluoromethyl-substituted pyrazoles is also a key strategy for creating valuable building blocks. enamine.netresearchgate.net Direct ortho-metalation (DoM) reactions can be used to introduce functional groups like acids or boron pinacolates at specific positions. enamine.net Bromination of the pyrazole core, followed by a bromine-lithium exchange, provides another route to introduce aldehydes and acids. enamine.net These post-synthetic modifications are crucial for the targeted design of molecules with specific properties for applications in pharmaceuticals and materials science. rsc.orgrsc.orgenamine.net

Introduction and Transformation of Nitro Group (e.g., Reduction to Amino)

The nitro group on the 3-nitro-5-(trifluoromethyl)-1H-pyrazole ring is a versatile functional handle that can be transformed into other functionalities, most notably an amino group. The resulting 3-amino-5-(trifluoromethyl)-1H-pyrazole is a valuable intermediate for further derivatization. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, and several methods are applicable to this pyrazole derivative. commonorganicchemistry.comorganic-chemistry.org

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media. commonorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is an effective method. mdpi.com For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) in the presence of Pd/C is a widely used protocol. mdpi.com

Chemical reduction with metals like iron, tin, or zinc in an acidic medium is another robust strategy. commonorganicchemistry.comcommonorganicchemistry.com The use of iron powder in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro groups. commonorganicchemistry.comcommonorganicchemistry.com A similar protocol involving iron powder in trifluoroacetic acid has been successfully used for the reduction of a nitropyrazolone derivative, demonstrating the applicability of this method to related heterocyclic systems. google.comgoogle.com Another mild and effective reagent for this transformation is tin(II) chloride (SnCl2). commonorganicchemistry.com The choice of reducing agent can be critical to ensure compatibility with other functional groups within the molecule.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups to Amines

| Reagent/Catalyst | Conditions | Substrate Applicability | Reference |

| H₂/Pd-C | Methanol or Ethanol, room temperature to 50°C | Broad applicability for aromatic and aliphatic nitro groups | google.com |

| Iron powder | Acetic acid or Trifluoroacetic acid, 70-85°C | Good for substrates sensitive to catalytic hydrogenation | commonorganicchemistry.comgoogle.comgoogle.com |

| Tin(II) chloride (SnCl₂) | Concentrated HCl, Ethanol | Mild conditions, tolerates various functional groups | commonorganicchemistry.com |

Derivatization at the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov Direct chemical transformation of the CF₃ group on an aromatic or heterocyclic ring is generally challenging due to the high strength of the C-F bonds. researchgate.net Consequently, the literature on the derivatization at the trifluoromethyl group of 3-nitro-5-(trifluoromethyl)-1H-pyrazole is sparse.

Synthetic strategies overwhelmingly focus on the introduction of the trifluoromethyl group into the pyrazole ring using trifluoromethyl-containing building blocks, rather than post-synthetic modification of the CF₃ group itself. researchgate.netrsc.orgnih.govacs.org The inertness of the CF₃ group to many chemical reagents is, in fact, one of its most advantageous properties. While some specialized methods exist for the transformation of trifluoromethyl groups, they are not commonly applied in the context of complex heterocyclic scaffolds. Therefore, for the 3-nitro-5-(trifluoromethyl)-1H-pyrazole system, synthetic modifications are typically directed at the other positions of the pyrazole ring or the nitro group.

N-Alkylation and N-Arylation Strategies

The pyrazole ring of 3-nitro-5-(trifluoromethyl)-1H-pyrazole contains an acidic N-H proton that can be readily substituted to introduce alkyl or aryl groups at the N1 position. These N-functionalized derivatives are of significant interest in medicinal chemistry.

N-Alkylation is typically achieved by treating the pyrazole with an alkylating agent in the presence of a base. researchgate.netnih.govsemanticscholar.orggoogle.com Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates. The choice of base is crucial and can range from weaker bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH), depending on the reactivity of the alkylating agent and the acidity of the pyrazole. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). For unsymmetrical pyrazoles, the regioselectivity of alkylation can be influenced by steric and electronic factors.

N-Arylation introduces an aromatic or heteroaromatic ring at the N1 position and typically requires a transition-metal catalyst. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods. The Chan-Lam and Buchwald-Hartwig amination reactions are prominent examples. In a typical Suzuki-type N-arylation, the pyrazole is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgnih.govrsc.orgorganic-chemistry.orgresearchgate.net Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is also widely used and can be advantageous in certain cases. rsc.org

Table 2: General Strategies for N-Alkylation and N-Arylation of Pyrazoles

| Transformation | Reagents and Conditions | Comments | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, MeCN) | A versatile and widely used method. | researchgate.netnih.gov |

| N-Arylation (Suzuki-Miyaura) | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base, Solvent | Broad scope and good functional group tolerance. | rsc.orgnih.govresearchgate.net |

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The C4 position of the 3-nitro-5-(trifluoromethyl)-1H-pyrazole ring is susceptible to electrophilic halogenation, providing a handle for further functionalization through cross-coupling reactions.

Halogenation of pyrazoles typically occurs at the C4 position. researchgate.net Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used for bromination and iodination, respectively. For instance, 1-aryl-3-CF₃-1H-pyrazoles have been regioselectively iodinated at the C4 position using elemental iodine in the presence of an oxidant like ceric ammonium nitrate (B79036) (CAN). nih.govrsc.org

The resulting 4-halo-3-nitro-5-(trifluoromethyl)-1H-pyrazoles are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, which allow for the formation of carbon-carbon bonds. nih.govrsc.org

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.govacs.orgorganic-chemistry.org The coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with terminal alkynes has been optimized, providing a template for similar reactions with the nitro-substituted analogue. researchgate.net These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an aryl or vinyl halide. nih.govrsc.orgorganic-chemistry.orgresearchgate.net 4-Iodo-1-aryl-3-CF₃-1H-pyrazoles have been successfully coupled with arylboronic acids under Suzuki-Miyaura conditions to yield 4-aryl derivatives. nih.govrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 3: Cross-Coupling Reactions of 4-Halopyrazoles

| Reaction | Coupling Partner | Catalyst System | Product | Reference |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynylpyrazole | nih.govrsc.orgresearchgate.net |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Ligand, Base | 4-Arylpyrazole | nih.govnih.govrsc.org |

Introduction of Carboxylic Acid, Amide, and Nitrile Functionalities

The introduction of carboxylic acid, amide, and nitrile groups onto the pyrazole ring significantly expands the synthetic utility of the 3-nitro-5-(trifluoromethyl)-1H-pyrazole scaffold. These functional groups can be introduced through various synthetic routes.

A common strategy to introduce a carboxylic acid group at the C4 position involves the hydrolysis of a corresponding ester or nitrile. Alternatively, direct carboxylation of a 4-lithiated pyrazole intermediate can be achieved by quenching with carbon dioxide.

Amide functionalities can be readily prepared from the corresponding carboxylic acids. The carboxylic acid is first activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849) or a primary or secondary amine. nih.gov

Nitrile groups can be introduced by several methods. One common route is the dehydration of a primary amide. orgoreview.comorganic-chemistry.orgrsc.orgmasterorganicchemistry.comnih.gov Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) are effective for this transformation. The Sandmeyer reaction, involving the diazotization of an amino group followed by treatment with a cyanide salt, is another classical method for introducing a nitrile group onto an aromatic ring.

Table 4: Synthesis of Carboxylic Acid, Amide, and Nitrile Derivatives of Pyrazoles

| Functional Group | Synthetic Method | Reagents | Reference |

| Carboxylic Acid | Hydrolysis of ester or nitrile | Acid or Base | google.com |

| Amide | Acylation of amine with activated carboxylic acid | Carboxylic acid, SOCl₂, Amine | nih.gov |

| Nitrile | Dehydration of primary amide | POCl₃, SOCl₂, or other dehydrating agents | orgoreview.comrsc.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 5 Trifluoromethyl 1h Pyrazole

Electron-Withdrawing Effects of Nitro and Trifluoromethyl Groups on Ring Reactivity

The pyrazole (B372694) ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The presence of both a nitro (NO₂) group and a trifluoromethyl (CF₃) group on the 3-nitro-5-(trifluoromethyl)-1H-pyrazole ring has a profound impact on its chemical reactivity. Both of these groups are potent electron-withdrawing groups, which significantly decreases the electron density of the pyrazole ring.

This electron deficiency makes the ring less susceptible to electrophilic attack and more susceptible to nucleophilic attack. The strong electron-withdrawing nature of these substituents also increases the acidity of the N-H proton, influencing its tautomeric equilibrium and reactivity at the nitrogen centers. nih.gov

Reactions at the Pyrazole Nitrogen Atoms (N1, N2)

The presence of two nitrogen atoms in the pyrazole ring allows for various reactions, primarily N-alkylation and N-arylation. The regioselectivity of these reactions on unsymmetrical pyrazoles like 3-nitro-5-(trifluoromethyl)-1H-pyrazole is influenced by both steric and electronic factors.

N-Alkylation: N-alkylation of pyrazoles can be achieved using various alkylating agents. For instance, reactions with bromoacetone (B165879) have been used for the N-acetonylation of similar nitropyrazole systems. researchgate.net Generally, N-alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. google.commdpi.com The distribution of these isomers is dependent on the reaction conditions and the steric hindrance posed by the substituents on the pyrazole ring. semanticscholar.org

N-Arylation: N-arylation of pyrazoles is a common method for synthesizing N-arylpyrazole derivatives. Copper-catalyzed cross-coupling reactions are frequently employed for this purpose, using aryl halides as the arylating agents. acs.orgorganic-chemistry.org The choice of catalyst and ligands can influence the efficiency and regioselectivity of the arylation process.

| Reaction Type | Reagents | General Outcome | Key Factors |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., bromoacetone) | Formation of N1 and N2 alkylated regioisomers | Steric hindrance, reaction conditions |

| N-Arylation | Aryl halides with copper catalysts | Formation of N-arylpyrazole derivatives | Catalyst system, ligand choice |

Reactivity of the Nitro Group

The nitro group at the C3 position is a key functional group that governs much of the compound's reactivity.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org This conversion is crucial for the synthesis of 3-amino-5-(trifluoromethyl)-1H-pyrazole, a valuable building block for more complex heterocyclic systems. nih.govencyclopedia.pub

Various reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. wikipedia.org

Metal-Acid Systems: A common system involves the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.org

Other Reducing Agents: Other reagents like iron in acetic acid or sodium dithionite (B78146) can also be effective. wikipedia.orgacsgcipr.orgorganic-chemistry.org

The resulting 3-amino-5-(trifluoromethyl)-1H-pyrazole can then be used in the synthesis of fused heterocyclic compounds, such as pyrazolopyridines. researchgate.net

| Reagent/System | Typical Conditions |

|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Pressurized hydrogen, various solvents |

| Tin(II) Chloride (SnCl₂)/HCl | Acidic aqueous or alcoholic solution |

| Iron (Fe)/Acetic Acid | Refluxing acetic acid |

Nucleophilic aromatic substitution (SNA) typically occurs when an aromatic ring is activated by strong electron-withdrawing groups. numberanalytics.comlibretexts.org The nitro group is a powerful activating group for SNA, usually directing the attack of a nucleophile to the ortho and para positions. libretexts.orgnih.gov

In the case of 3-nitro-5-(trifluoromethyl)-1H-pyrazole, the nitro group is attached to the pyrazole ring. While the electron-withdrawing nature of the nitro and trifluoromethyl groups makes the ring electron-deficient, direct nucleophilic substitution of the nitro group itself is not a commonly reported or facile reaction under typical SNA conditions. More commonly, if a suitable leaving group were present on the ring (e.g., a halogen), the nitro group would activate the ring towards substitution of that leaving group. beilstein-journals.org

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and strong electron-withdrawing properties. acs.orgnih.gov Generally, the CF₃ group is relatively unreactive and does not readily participate in transformations under common reaction conditions. Its primary role in the reactivity of 3-nitro-5-(trifluoromethyl)-1H-pyrazole is to influence the electronic properties of the pyrazole ring, as discussed in section 3.1. The synthesis of trifluoromethylated pyrazoles often involves the use of trifluoromethyl-containing building blocks rather than the direct modification of the CF₃ group. nih.govenamine.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Exploration of Tautomeric Forms and Prototropic Equilibria

N-unsubstituted pyrazoles, such as 3-nitro-5-(trifluoromethyl)-1H-pyrazole, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms (N1 and N2). nih.govnumberanalytics.com This phenomenon is known as annular prototropic tautomerism. encyclopedia.pub

For 3-nitro-5-(trifluoromethyl)-1H-pyrazole, two tautomeric forms are possible:

3-nitro-5-(trifluoromethyl)-1H-pyrazole

5-nitro-3-(trifluoromethyl)-1H-pyrazole

The position of the equilibrium between these tautomers is influenced by several factors, including the electronic nature of the substituents, the solvent, and the temperature. nih.gov In substituted pyrazoles, electron-withdrawing groups tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent. Conversely, electron-donating groups favor the tautomer with the proton on the adjacent nitrogen. nih.govrsc.org

Studies on similar disubstituted pyrazoles have shown that for compounds with a nitro group, the tautomer where the nitro group is at the 5-position can be favored in the solid state. nih.govresearchgate.net The equilibrium in solution can be a dynamic process, and in NMR spectroscopy, a time-averaged spectrum might be observed if the proton exchange is fast on the NMR timescale. nih.govfu-berlin.de

| Tautomer 1 | Tautomer 2 |

|---|---|

| 3-nitro-5-(trifluoromethyl)-1H-pyrazole | 5-nitro-3-(trifluoromethyl)-1H-pyrazole |

Coordination Chemistry and Ligand Design with Pyrazole Derivatives

The coordination chemistry of pyrazole and its derivatives is a vast and well-explored field, owing to the versatility of the pyrazole moiety as a ligand. The presence of two adjacent nitrogen atoms, one pyridinic (sp2-hybridized) and one pyrrolic (sp2-hybridized and protonated), allows for various coordination modes. Pyrazoles can act as neutral ligands, coordinating to a metal center through the pyridinic nitrogen, or they can be deprotonated to form pyrazolate anions, which can act as bridging ligands between two or more metal centers. The electronic and steric properties of substituents on the pyrazole ring play a crucial role in determining the coordination behavior and the properties of the resulting metal complexes.

While the specific coordination chemistry of 3-nitro-5-(trifluoromethyl)-1H-pyrazole has not been extensively reported, its behavior as a ligand can be inferred from the well-documented chemistry of related pyrazole derivatives bearing strongly electron-withdrawing groups. The presence of both a nitro group at the 3-position and a trifluoromethyl group at the 5-position is expected to significantly influence its electronic and steric characteristics, making it a unique ligand in coordination chemistry.

The primary electronic effect of the nitro and trifluoromethyl groups is their strong electron-withdrawing nature. This has a profound impact on the acidity of the pyrazole N-H proton. In general, electron-withdrawing substituents increase the acidity of the pyrazole, making it easier to deprotonate and form the corresponding pyrazolate anion. This enhanced acidity suggests that 3-nitro-5-(trifluoromethyl)-1H-pyrazole would readily form anionic complexes.

The position of the substituents is also critical in directing the coordination. With a substituent at the 3-position (the nitro group), coordination of the neutral ligand to a metal center is expected to occur at the N2 nitrogen atom to minimize steric hindrance. In the case of the pyrazolate anion, it can act as an exobidentate bridging ligand, connecting two metal centers.

The combination of these electron-withdrawing groups is also anticipated to influence the donor properties of the coordinating nitrogen atom. The reduced electron density on the pyrazole ring will result in a weaker Lewis basicity of the pyridinic nitrogen, potentially leading to weaker metal-ligand bonds compared to pyrazoles with electron-donating substituents. However, these weaker interactions can be exploited in the design of catalysts where facile ligand dissociation is a required step in the catalytic cycle.

Furthermore, the trifluoromethyl group at the 5-position introduces significant steric bulk. This steric hindrance can influence the coordination number and geometry of the resulting metal complexes, potentially favoring the formation of complexes with lower coordination numbers or leading to distorted geometries. This steric influence is a key aspect in ligand design, as it can be used to control the reactivity and selectivity of metal catalysts.

Research on related compounds supports these expectations. For instance, studies on 3,5-bis(trifluoromethyl)pyrazole have shown that it readily forms a variety of metal complexes, often acting as a bridging pyrazolate ligand to form polynuclear structures. The strong electron-withdrawing nature of the two trifluoromethyl groups makes the N-H proton highly acidic, facilitating the formation of the pyrazolate. Similarly, the coordination chemistry of nitropyrazoles has been explored, with the nitro group significantly influencing the electronic properties of the ligand and the resulting complexes. For example, energetic coordination compounds have been synthesized using ligands containing nitropyrazole moieties.

In the context of ligand design, 3-nitro-5-(trifluoromethyl)-1H-pyrazole represents a building block for creating ligands with specific electronic and steric properties. By incorporating this pyrazole into larger molecular frameworks, it is possible to design polydentate ligands that can form stable and well-defined metal complexes. The properties of these complexes, such as their catalytic activity, magnetic behavior, and photophysical properties, will be directly influenced by the presence of the nitro and trifluoromethyl groups on the pyrazole ring.

The table below summarizes the expected and observed coordination behavior of pyrazole ligands with electron-withdrawing substituents, providing a framework for predicting the chemistry of 3-nitro-5-(trifluoromethyl)-1H-pyrazole.

| Ligand | Substituents | Key Electronic/Steric Features | Expected/Observed Coordination Behavior | Metal Complex Examples (Analogous Systems) |

| 3-nitro-5-(trifluoromethyl)-1H-pyrazole | 3-NO₂, 5-CF₃ | Strong electron withdrawal, increased acidity, steric bulk at C5, directs coordination to N2. | Likely to act as a neutral ligand coordinating via N2 or as a bridging pyrazolate anion. Steric hindrance from CF₃ may influence complex geometry. | (Predicted) Mononuclear complexes with the neutral ligand; Polynuclear complexes with the bridging pyrazolate. |

| 3,5-bis(trifluoromethyl)-1H-pyrazole | 3-CF₃, 5-CF₃ | Very strong electron withdrawal, high acidity, symmetric steric bulk. | Primarily acts as a bridging pyrazolate anion, forming trinuclear and other polynuclear complexes. | {[3,5-(CF₃)₂Pz]M}₃ (M = Cu, Ag, Au) |

| 4-nitropyrazole | 4-NO₂ | Strong electron withdrawal, increased acidity. | Forms both mononuclear and polynuclear complexes, acting as a neutral or anionic ligand. | [Cu₂(4-nitro-3-pzc)₂(H₂O)₆]·2H₂O |

| 3(5)-methyl-5(3)-(trifluoromethyl)-1H-pyrazole | 3(5)-CH₃, 5(3)-CF₃ | Asymmetric electronic and steric effects. | Tautomeric mixture; coordination behavior depends on the specific tautomer and metal precursor. | Not specified in provided context. |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-nitro-5-(trifluoromethyl)-1H-pyrazole. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment can be achieved.

¹H NMR Characterization (e.g., NH proton deshielding)

The ¹H NMR spectrum of 3-nitro-5-(trifluoromethyl)-1H-pyrazole is expected to be relatively simple, showing two key signals corresponding to the pyrazole (B372694) ring proton and the N-H proton.

H-4 Proton: The single proton attached to the C-4 position of the pyrazole ring would appear as a singlet. Its chemical shift is influenced by the two adjacent electron-withdrawing groups (nitro and trifluoromethyl), which would shift it downfield compared to unsubstituted pyrazole.

N-H Proton: A highly characteristic feature is the significant deshielding of the N-H proton. This proton is acidic and its signal is typically observed far downfield, often as a broad singlet. The chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. researchgate.netmsu.edu In nitropyrazoles, this signal can appear at δ 11.00 ppm or even higher, a consequence of the strong electron-withdrawing nature of the nitro group which reduces electron density around the nitrogen atom. researchgate.netrsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4 | ~7.5 - 8.5 | Singlet (s) | Downfield shift due to adjacent NO₂ and CF₃ groups. |

| N-H | >11.0 | Broad Singlet (br s) | Highly deshielded; position is solvent and concentration dependent. researchgate.netrsc.org |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-nitro-5-(trifluoromethyl)-1H-pyrazole, three distinct signals for the pyrazole ring carbons and one for the trifluoromethyl carbon are expected.

C-3 and C-5: These carbons are directly attached to the nitro and trifluoromethyl groups, respectively. Their resonances are significantly influenced by these substituents. The C-3 carbon, bonded to the nitro group, is expected to be highly deshielded. researchgate.net The C-5 carbon, attached to the CF₃ group, will also be deshielded.

C-4: This carbon's chemical shift will also be affected by the neighboring substituents.

CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). This coupling constant is typically large, around 270-285 Hz. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Coupling Constant (Hz) |

| C-3 | ~150 - 160 | Singlet | - |

| C-4 | ~110 - 120 | Doublet | - |

| C-5 | ~135 - 145 (quartet) | Quartet (due to ²JC-F) | ²JC-F ~ 35-45 Hz |

| CF₃ | ~118 - 125 | Quartet | ¹JC-F ~ 270-285 Hz rsc.org |

¹⁹F NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for observing fluorine-containing compounds. wikipedia.orgnih.gov For 3-nitro-5-(trifluoromethyl)-1H-pyrazole, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

This signal would appear as a singlet in a proton-decoupled spectrum. The chemical shift for a CF₃ group on a pyrazole ring typically falls within the range of δ -60 to -70 ppm (relative to CFCl₃). rsc.orgrsc.org The presence of this single peak confirms the existence and electronic environment of the trifluoromethyl group. huji.ac.il

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show a correlation between the H-4 proton signal and the C-4 carbon signal, confirming their direct attachment. The absence of a correlation for the N-H proton in a standard HSQC confirms it is not bonded to a carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of the bonds. nih.gov The IR spectrum of 3-nitro-5-(trifluoromethyl)-1H-pyrazole would exhibit characteristic absorption bands confirming its key structural features.

Key expected absorption bands include:

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrazole ring.

C-H Stretching: A peak around 3000-3100 cm⁻¹ for the C-H stretch of the pyrazole ring. vscht.cz

N=O Stretching (Nitro Group): Two strong and distinct bands are characteristic of the nitro group: an asymmetric stretching vibration around 1530-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1370 cm⁻¹. researchgate.net

C=N and C=C Stretching: Vibrations for the pyrazole ring's double bonds would appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds of the trifluoromethyl group.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H Stretch | 3100 - 3400 | Medium-Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Nitro | N=O Asymmetric Stretch | 1530 - 1560 | Strong |

| Nitro | N=O Symmetric Stretch | 1340 - 1370 | Strong |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |

| Trifluoromethyl | C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. The molecular formula for 3-nitro-5-(trifluoromethyl)-1H-pyrazole is C₄H₂F₃N₃O₂, giving it a molecular weight of approximately 197.02 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 197 would be expected. The fragmentation pattern would be influenced by the stability of the pyrazole ring and the nature of the substituents. Common fragmentation pathways for nitropyrazoles and trifluoromethyl-containing aromatic compounds include: fluorine1.ruresearchgate.net

Loss of a Nitro Group: A prominent fragment would likely result from the loss of a nitro group (•NO₂, 46 Da), leading to a peak at m/z 151.

Loss of Nitric Oxide: Cleavage of NO (30 Da) can also occur from the nitro group. nih.gov

Loss of a Trifluoromethyl Radical: Loss of the •CF₃ radical (69 Da) is a common fragmentation for trifluoromethyl-substituted aromatics, which would yield a fragment ion at m/z 128. fluorine1.ruresearchgate.net

Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of N₂ (28 Da) or HCN (27 Da), leading to smaller fragment ions. researchgate.netresearchgate.net

The exact fragmentation pattern helps to piece together the molecular structure and confirm the presence and position of the substituents. libretexts.orgmiamioh.edu

X-ray Crystallography for Solid-State Structure Determination

However, a specific crystallographic study for 3-nitro-5-(trifluoromethyl)-1H-pyrazole has not been reported in the available scientific literature. Therefore, no data on its crystal system, space group, unit cell dimensions, or atomic coordinates can be provided.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It is crucial for verifying the empirical formula of a newly synthesized substance and assessing its purity. The technique measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. These experimental percentages are then compared to the calculated theoretical values based on the compound's proposed molecular formula.

For 3-nitro-5-(trifluoromethyl)-1H-pyrazole, with a molecular formula of C₄H₂F₃N₃O₂, the theoretical elemental composition can be calculated. However, without experimental data from a published study, a comparison to "found" values to verify its purity and composition is not possible.

Research Applications and Potential of 3 Nitro 5 Trifluoromethyl 1h Pyrazole Derivatives

Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis

Derivatives of 3-nitro-5-(trifluoromethyl)-1H-pyrazole are valuable as key intermediates in the synthesis of more complex molecules. The pyrazole (B372694) ring itself is a stable aromatic system, and the trifluoromethyl group often imparts desirable physicochemical properties to the final compounds, such as increased metabolic stability and membrane permeability. mdpi.com The nitro group is particularly important as it can be chemically reduced to an amino group, which then serves as a handle for a wide array of subsequent chemical transformations.

Precursors for Polyfunctionalized Heterocycles

The amino derivatives obtained from the reduction of 3-nitro-5-(trifluoromethyl)-1H-pyrazole are pivotal precursors for the synthesis of polyfunctionalized heterocycles. For instance, 3-amino-5-(trifluoromethyl)-1H-pyrazole can be used in multicomponent reactions to construct fused heterocyclic systems. One notable example is the synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.net These reactions often involve the condensation of the aminopyrazole with a β-dicarbonyl compound and an aldehyde, leading to the formation of a new pyridine (B92270) ring fused to the pyrazole core. The resulting polycyclic structures are of great interest in medicinal chemistry due to their diverse biological activities. The general synthetic utility of trifluoromethylated pyrazoles as precursors for more complex, polyfunctionalized molecules has been demonstrated through various synthetic protocols, including sequential [3+2]-cycloaddition and oxidation reactions. acs.orgnih.gov

Synthons for Fluorine-Containing Organic Molecules

The trifluoromethyl (CF3) group is a critical pharmacophore in modern drug discovery. mdpi.com Consequently, molecules like 3-nitro-5-(trifluoromethyl)-1H-pyrazole serve as important synthons, or synthetic building blocks, for introducing the CF3 group into larger, more complex organic molecules. The development of practical synthetic methods for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles highlights their role as key intermediates for building blocks relevant to medicinal and agrochemical industries. acs.org The synthesis of various N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives further underscores the utility of this pyrazole core in creating novel fluorine-containing compounds with potential biological applications. acs.org The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of the final molecules. mdpi.com

Exploration in Medicinal Chemistry Research

Derivatives of the 3-nitro-5-(trifluoromethyl)-1H-pyrazole scaffold have been investigated for a range of potential therapeutic applications. The unique electronic properties conferred by the trifluoromethyl and nitro/amino groups make these compounds interesting candidates for interaction with various biological targets.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of 5-trifluoromethyl-pyrazole, SAR studies have been conducted to understand how different substituents on the pyrazole ring and its appended functional groups influence their biological potency. A study on a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors revealed key insights. acs.org For example, it was found that introducing a phenyl group at the 1-position of the pyrazole ring and a 4-pyridinyl group to the amine moiety of the carboxamide structure resulted in good antifungal activity. acs.org The electronic nature and position of substituents on the phenyl ring at the 1-position also significantly impacted the activity.

Below is a data table summarizing the antifungal activity of selected 5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives against Gibberella zeae.

| Compound | Substituent (R1) | Substituent (R2) | EC50 (µg/mL) against G. zeae |

|---|---|---|---|

| 7a | 2-F | H | 1.8 |

| 7c | 2-Cl | H | 4.5 |

| 7e | 2-CH3 | H | 3.9 |

| Penthiopyrad (Standard) | - | - | 39.6 |

Investigation of Enzyme Inhibition Mechanisms (e.g., COX-2, α-glucosidase, α-amylase, HIV-1 non-nucleoside reverse transcriptase)

Derivatives of trifluoromethyl-pyrazole have been investigated as inhibitors of several important enzymes.

Cyclooxygenase-2 (COX-2): A number of pyrazole derivatives have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govresearchgate.netnih.govresearchgate.net The anti-inflammatory activity of 5-trifluoromethylpyrazole derivatives has been demonstrated in vivo, and molecular docking studies have been used to rationalize their binding to the COX-2 active site. nih.gov The trifluoromethyl group is often a key feature in these inhibitors, contributing to their potency and selectivity. nih.gov

α-glucosidase and α-amylase: Pyrazole-based compounds have emerged as a promising scaffold for the development of α-glucosidase inhibitors, which are used in the management of type 2 diabetes. nih.govfrontiersin.org SAR studies have shown that the nature and position of substituents on the pyrazole ring are critical for inhibitory activity. frontiersin.org While the focus has been more on α-glucosidase, the inhibition of α-amylase is also a relevant mechanism for controlling postprandial hyperglycemia.

HIV-1 non-nucleoside reverse transcriptase (NNRTIs): The reverse transcriptase (RT) enzyme of HIV-1 is a key target for antiviral therapy. youtube.com Pyrazole-containing derivatives have been explored as NNRTIs. nih.gov Additionally, trifluoromethyl-containing scaffolds have been investigated as dual inhibitors of the HIV-1 RT-associated functions. mdpi.com Pyrrolyl pyrazole derivatives have also been synthesized as inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase. nih.gov

A selection of trifluoromethyl-pyrazole derivatives and their COX-2 inhibitory activity is presented in the table below.

| Compound Type | Target Enzyme | Key Findings | Reference IC50/Activity |

|---|---|---|---|

| 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles | COX-2 | Showed significant anti-inflammatory activity (62-76%) in a rat paw edema assay. | - |

| Diaryl-based pyrazole derivatives | COX-2 | Potent and selective inhibition of COX-2 isozyme. | IC50 values in the range of 0.017–0.098 µM |

| Acyl pyrazole sulfonamides | α-glucosidase | More potent than the standard drug acarbose. | IC50 values ranging from 1.13 to 28.27 µM |

| Pyrrolyl–pyrazole carboxylic acids | HIV-1 RNase H | Inhibitory activities in the low micromolar/submicromolar range. | IC50 = 0.27 µM for the most potent compound |

Interactions with Molecular Receptors (e.g., GABA-A receptors, TRPV1 receptor)

The interaction of pyrazole derivatives with molecular receptors is another active area of research.

GABA-A receptors: Pyrazole-containing fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines, have been investigated as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. mdpi.comnih.gov These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. mdpi.com Molecular modeling and electrophysiological assays have been used to study the interaction of these compounds with the benzodiazepine (B76468) binding site on the GABA-A receptor. mdpi.com

TRPV1 receptor: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the sensation of heat and pain. nih.govnih.gov While there is extensive research on TRPV1 antagonists, specific studies detailing the interaction of 3-nitro-5-(trifluoromethyl)-1H-pyrazole derivatives with this receptor are not widely available in the current literature. However, the general applicability of pyrazole scaffolds in medicinal chemistry suggests that such derivatives could be designed and synthesized to explore their potential as TRPV1 modulators.

Antimicrobial Activity Research (antibacterial, antifungal, antimycotic)

Derivatives of the pyrazole nucleus, particularly those containing trifluoromethyl groups, have been a focal point of antimicrobial research. The introduction of a trifluoromethyl group can enhance pharmacokinetic properties and target interactions. researchgate.net

Antibacterial Activity: Research has demonstrated that N-(trifluoromethyl)phenyl substituted pyrazole derivatives are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. rsc.orgnih.gov Certain novel compounds have shown potency against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, not only by inhibiting planktonic cell growth but also by preventing biofilm formation. rsc.orgnih.gov Some of these derivatives were found to be more effective at eradicating preformed biofilms than the antibiotic vancomycin. nih.gov For instance, trifluoromethyl-substituted derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against MRSA strains. nih.gov Furthermore, studies on 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have identified compounds with potent, bactericidal activity against MRSA persisters and biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. nih.gov One study highlighted a pyrazole derivative that was exceedingly active against the Gram-negative bacterium Escherichia coli with a MIC of 0.25 μg/mL, which was superior to the standard ciprofloxacin. nih.gov Another compound showed high activity against the Gram-positive Streptococcus epidermidis, matching the standard drug's efficacy. nih.gov

Antifungal Activity: Pyrazole derivatives are also recognized for their significant antifungal properties. nih.gov The modification of the pyrazole scaffold with various pharmacophore fragments, such as the 5-(4-nitrophenyl)furan group, has yielded compounds with notable fungicidal action. biointerfaceresearch.com A series of novel pyrazole analogues containing an aryl trifluoromethoxy group were synthesized and evaluated against six plant pathogenic fungi. nih.gov Several of these compounds showed high efficacy, with one derivative in particular displaying activity against F. graminearum comparable to the commercial fungicide pyraclostrobin. nih.gov Another study reported a pyrazole derivative with high antifungal activity against Aspergillus niger (MIC: 1 μg/mL), proportionate to the standard drug Clotrimazole. nih.gov

Table 1: Selected Pyrazole Derivatives and their Antimicrobial Activity

| Compound Type | Target Organism | Activity Metric (Value) | Source(s) |

|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole | Methicillin-resistant S. aureus (MRSA) | MIC (3.12 µg/mL) | nih.gov |

| 3,5-Bis(trifluoromethyl)phenyl pyrazole | S. aureus biofilms | MBEC (1 µg/mL) | nih.gov |

| Pyrazole Derivative | Escherichia coli (Gram-negative) | MIC (0.25 µg/mL) | nih.gov |

| Pyrazole Derivative | Streptococcus epidermidis (Gram-positive) | MIC (0.25 µg/mL) | nih.gov |

| Pyrazole Derivative | Aspergillus niger (Fungus) | MIC (1 µg/mL) | nih.gov |

| Pyrazole analogue with aryl OCF3 | Fusarium graminearum (Fungus) | EC50 (0.0530 µM) | nih.gov |

Anticancer Activity Research (in vitro cellular models)

The pyrazole scaffold is a prominent feature in many compounds investigated for their anticancer potential. nih.govirjmets.com The versatility of pyrazole chemistry allows for the synthesis of derivatives that can target various mechanisms involved in cancer cell proliferation.

Derivatives of 3-(trifluoromethyl)-5-phenyl-1H-pyrazole have been synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines. nih.gov In one study, a 3-(trifluoromethyl)-5-phenyl-1H-pyrazole compound (L3) displayed moderate cytotoxicity against the CFPAC-1 pancreatic cancer cell line, while a related diphenyl-pyrazole (L2) was effective against the MCF-7 breast cancer cell line. nih.gov

Numerous studies have explored the antiproliferative activity of various pyrazole derivatives against different human cancer cell lines. For example, benzimidazole (B57391) linked pyrazole derivatives have shown potent activity against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells. srrjournals.com Similarly, 1,3,5-triaryl-1H-pyrazole derivatives have been tested against HT-29 (colon), MCF-7, and AGS (gastric) cell lines, with some compounds proving to be the most potent in the series. researchgate.net Other research has identified pyrazole derivatives with significant inhibitory activities against leukemia (K562) and lung (A549) tumor cells, with one compound being much more potent than the reference drug ABT-751. srrjournals.com

Table 2: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric (Value) | Source(s) |

|---|---|---|---|

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | IC50 (61.7 ± 4.9 μM) | nih.gov |

| 3,5-Diphenyl-1H-pyrazole | MCF-7 (Breast) | IC50 (81.48 ± 0.89 μM) | nih.gov |

| Benzofuropyrazole Derivative | K562 (Leukemia) | GI50 (0.021 µM) | srrjournals.com |

| Benzofuropyrazole Derivative | A549 (Lung) | GI50 (0.69 µM) | srrjournals.com |

| 1,3,4-Trisubstituted Pyrazole | MCF-7, SF-268, NCI-H460 | GI50 (3.79 µM) | nih.gov |

| Pyrazole-linked Benzimidazole | A549, HT29, K562, U937 | Aurora A/B Kinase Inhibition | nih.gov |

Research into Other Biological Activities (e.g., Anti-inflammatory, Analgesic, Antioxidant, Antiviral, Neuroprotective Properties)

The structural framework of pyrazole, especially when substituted with trifluoromethyl groups, is associated with a wide spectrum of pharmacological activities beyond antimicrobial and anticancer effects. researchgate.net

Anti-inflammatory and Analgesic Activity: Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (B62257) being a well-known example. nih.gov Research has shown that novel pyrazole analogues can exhibit significant anti-inflammatory and analgesic properties. nih.gov For instance, one synthesized compound demonstrated better anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. nih.gov The anti-inflammatory mechanism for some pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Antioxidant Activity: Certain 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives have been shown to possess antioxidant properties. scielo.br In studies using the DPPH radical scavenging assay, these compounds demonstrated the ability to neutralize free radicals, indicating antioxidant activity, although this was weaker compared to ascorbic acid. scielo.br

Antiviral and Neuroprotective Properties: The broad biological profile of pyrazole derivatives extends to potential antiviral and neuroprotective applications. researchgate.net For example, pyrazole-hydrazone derivatives containing an isoxazole (B147169) moiety have been designed and synthesized, showing antiviral activity. meddocsonline.org In the realm of neuroprotection, a series of pyrazole and pyrazolo[3,4-d]pyridazine derivatives were synthesized and evaluated. researchgate.net One of the pyrazolo[3,4-d]pyridazine compounds exhibited significant neuroprotection (over 100% relative protection) with a high cell viability index. researchgate.net These compounds were also found to strongly down-regulate lipopolysaccharide-inducible nitric oxide synthase and inhibit cyclooxygenase-2 expression, pathways relevant to neuroinflammation. researchgate.net

Contribution to Agrochemical Research and Development

The pyrazole ring is a key structural motif in many modern agrochemicals, valued for its contribution to the efficacy and spectrum of activity of fungicides, insecticides, and herbicides. nih.govmdpi.com The inclusion of a trifluoromethyl group often enhances the biological performance of these compounds. nih.gov

Design and Evaluation of Fungicidal Agents (e.g., SDHI fungicides)

Pyrazole derivatives are integral to the development of highly effective fungicides, particularly succinate dehydrogenase inhibitors (SDHIs). researchgate.netfrac.info SDHIs act by blocking Complex II in the mitochondrial respiratory chain of fungi, a crucial energy production pathway. nih.govgoogleapis.com

Many commercial fungicides, such as Fluxapyroxad, Penflufen, and Isopyrazam, are pyrazole-carboxamides. nih.govfrac.infonih.gov Research focuses on designing novel pyrazole carboxamide derivatives to overcome resistance issues and broaden the spectrum of activity. googleapis.comnih.gov For example, novel pyrazole carboxamide derivatives incorporating a benzimidazole group were designed as potential SDH inhibitors. nih.gov Bioassays revealed that some of these compounds had potent activity against Botrytis cinerea, with EC50 values comparable to the commercial fungicide boscalid. nih.gov In vivo tests on tomatoes and strawberries demonstrated superior protective effects against B. cinerea infection compared to carbendazim. nih.gov

Development of Insecticidal Compounds (e.g., Fipronil (B1672679) analogs)

The phenylpyrazole class of insecticides, exemplified by Fipronil, has had a major impact on pest control. researchgate.netmdpi.com Fipronil, which contains a 1-aryl-5-amino-3-cyano-4-trifluoromethylsulfinyl pyrazole structure, acts as a potent, noncompetitive blocker of the γ-aminobutyric acid (GABA)-gated chloride channel in insects, leading to central nervous system disruption. mdpi.comnih.gov

Research in this area focuses on synthesizing Fipronil analogs to improve efficacy, selectivity, and metabolic stability, or to manage insect resistance. researchgate.net Ethiprole, an analog where the trifluoromethylsulfinyl group of fipronil is replaced by an ethylsulfinyl group, has been developed and compared extensively. nih.govresearchgate.net Studies on pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety have also yielded compounds with excellent acaricidal activity against mites like Tetranychus cinnabarinus and good insecticidal activities against pests such as Plutella xylostella. mdpi.com

Herbicidal Activity Investigations

Pyrazole derivatives have been extensively investigated for their herbicidal properties. The commercial herbicides pyrazolate and pyraflufen-ethyl (B41820) contain the pyrazole core. nih.gov The introduction of a trifluoromethyl group into the pyrazole ring is a known strategy to improve herbicidal activity. nih.gov

Numerous studies have reported the synthesis and evaluation of novel pyrazole-based herbicides. A series of 5-arylmethoxy phenylpyrazole derivatives showed good herbicidal activity, with one compound exhibiting 95% inhibition against Abutilon theophrasti at a low application rate. researchgate.net Another study on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles found a compound that showed excellent post-emergence herbicidal effect against Digitaria sanguinalis. nih.gov Furthermore, pyrazole amide derivatives have been synthesized and tested, with some compounds showing significant growth inhibition against the roots and stems of Brassica campestris and the roots of Amaranthus retroflexus and Digitaria sanguinalis. cabidigitallibrary.org The herbicidal activity is often dependent on the substitution patterns on the pyrazole ring. nih.govmdpi.com

Table 3: Agrochemical Applications of Selected Pyrazole Derivatives

| Application | Derivative Class | Target Pest/Weed | Key Finding | Source(s) |

|---|---|---|---|---|

| Fungicide | Pyrazole carboxamide | Botrytis cinerea | EC50 value of 0.56 µg/mL, comparable to boscalid. | nih.gov |

| Insecticide | Phenylpyrazole (Fipronil) | Various insects | Potent GABA receptor antagonist. | mdpi.comnih.gov |

| Acaricide | Pyrazole oxime | Tetranychus cinnabarinus | 100% inhibition rate at 10 µg/mL for some compounds. | mdpi.com |

| Herbicide | 5-arylmethoxy phenylpyrazole | Abutilon theophrasti | 95% inhibition at 9.375 g/ha. | researchgate.net |

| Herbicide | 5-heterocycloxy-3-methyl-pyrazole | Digitaria sanguinalis | 82% inhibition of fresh weight at 750 g/ha. | nih.gov |

| Herbicide | Pyrazole amide | Brassica campestris (root) | 83% growth inhibition at 200 mg/L. | cabidigitallibrary.org |

Potential Applications in Material Science and Optics

Derivatives of 3-nitro-5-(trifluoromethyl)-1H-pyrazole are part of a broader class of trifluoromethyl-substituted pyrazoles that have garnered significant interest in material science and optics. The unique electronic properties conferred by the trifluoromethyl (-CF3) and nitro (-NO2) groups, both strong electron-withdrawing groups, can be harnessed to create materials with tailored optical and electronic characteristics. These functional groups can influence the intramolecular charge transfer (ICT) properties, energy levels of molecular orbitals (HOMO/LUMO), and the photophysical response of the pyrazole core, making its derivatives promising candidates for advanced applications. mdpi.comnih.gov Research has particularly focused on their potential in developing organic light-emitting diodes (OLEDs), photovoltaic devices, and molecular switches. researchgate.netresearchgate.net

Fluorescent and Luminescent Properties of Pyrazole Derivatives

The pyrazole scaffold is a versatile component in the design of fluorescent and luminescent materials. nih.govglobalresearchonline.net Its derivatives have been investigated for their high fluorescence quantum yields, good photostability, and tunable emission spectra. nih.gov The introduction of a trifluoromethyl group, in particular, has been explored in various pyrazole-based structures to enhance their performance in optoelectronic applications.

A notable example involves a series of trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, which have been synthesized and evaluated for their electroluminescent properties. mdpi.comresearchgate.net These compounds serve as emitters in OLED devices. The fluorescence characteristics of these derivatives are highly dependent on the substituents attached to the pyrazole and quinoline (B57606) core. For instance, phenyl-decorated pyrazoloquinolines exhibit fluorescence stemming from a photoinduced charge transfer process between the phenyl substituent and the pyrazoloquinoline core. mdpi.com In contrast, derivatives like 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline display an emission resulting from a π,π*-type transition. researchgate.net

These materials have been successfully incorporated into double-layer light-emitting diodes, producing bright bluish-green light with emission spectra in the range of 481–506 nm. mdpi.com One such device, using 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline as the emitter, achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. researchgate.net The specific photophysical properties, including absorption and emission maxima, are detailed in the table below.

| Compound Name | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] |

|---|---|---|

| 1-methyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | 389 | 481 |

| 1-phenyl-3-methyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | 391 | 486 |

| 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | 395 | 506 |

| 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | 375 | 481 |

The development of pyrazoline derivatives, which are structurally related to pyrazoles, also highlights the potential in this area. Certain pyrazoline compounds can exhibit strong emissions in the solid state, a highly desirable property for applications like OLEDs. For example, a pyrazoline derivative incorporating seven fluorine atoms was found to emit a strong blue light at 430 nm with a high fluorescence quantum yield of 41.3% in the solid state, a significant increase from its near-zero yield in solution. mdpi.com This behavior is attributed to the restriction of intramolecular rotation in the solid state, which blocks non-radiative decay pathways. mdpi.com

Chromogenic and Azo-Pyrazole Switches

Azo compounds are well-known molecular switches that can undergo reversible isomerization between their stable E (trans) and metastable Z (cis) forms upon light irradiation. Integrating the pyrazole moiety into azo switches, creating arylazo-pyrazoles, has produced a class of photoswitches with excellent properties. nih.gov Specifically, arylazo-pyrazoles containing two trifluoromethyl groups, such as arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles, have demonstrated particularly promising photoswitching behavior. researchgate.net

These molecules can be reversibly converted between their isomeric states using light, making them candidates for applications in data storage, smart materials, and photopharmacology. nih.gov The trifluoromethyl groups play a crucial role in enhancing the properties of these switches. nih.gov Research has shown that arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles exhibit very long thermal half-lives for the Z-isomer, lasting for days in DMSO, which indicates high stability of the less stable state. researchgate.netnih.gov This is a significant advantage for applications requiring long-term information retention.

The photoswitching behavior is influenced by substituents on both the aryl and pyrazole rings. Extending the conjugation by adding electron-donating or -withdrawing groups can positively affect the isomerization yield and the half-life of the Z-isomer. nih.gov The inclusion of naphthyl groups as the aryl component has also been shown to be beneficial in combination with the trifluoromethyl groups on the pyrazole ring. nih.gov

| Aryl Group | E-isomer Absorption Max (λmax) [nm] | Z-isomer Conversion at PSS* [%] | Thermal Half-life of Z-isomer (t1/2) [days] |

|---|---|---|---|

| Phenyl | 360 | 88 | 10.9 |

| 4-Nitrophenyl | 385 | 90 | 18.1 |

| 1-Naphthyl | 370 | 93 | 14.8 |

| 4-(Dimethylamino)phenyl | 440 | 85 | 1.5 |

*PSS: Photostationary State.

The combination of the pyrazole heterocycle with the azo linkage and electron-withdrawing trifluoromethyl groups creates a robust and highly tunable photoswitch system, demonstrating the potential of these derivatives in the development of advanced, light-responsive materials. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Strategies

While methods for the synthesis of nitropyrazoles and trifluoromethylated pyrazoles exist, the development of more sustainable and efficient strategies remains a primary objective. nih.govresearchgate.netnih.gov Future research is expected to focus on "green chemistry" approaches that minimize hazardous reagents, reduce waste, and utilize renewable resources. researchgate.netnih.govgsconlinepress.com

Key areas for advancement include:

Catalytic Systems: Exploring novel catalysts, including recyclable and biocatalysts, to improve reaction efficiency, atom economy, and reduce the environmental impact of synthesis. nih.gov

Flow Chemistry: Implementing continuous flow reactors for the synthesis of 3-nitro-5-(trifluoromethyl)-1H-pyrazole and its derivatives. enamine.net This technology offers enhanced safety, better control over reaction parameters, and potential for easier scale-up.

Alternative Solvents and Energy Sources: Investigating the use of green solvents like water or bio-based solvents, and employing energy sources such as microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption. nih.govgsconlinepress.com

One-Pot Reactions: Designing multi-component reactions where reactants are combined in a single step to form complex derivatives, thereby simplifying procedures and minimizing purification steps. nih.gov

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Green Catalysis | Reduced waste, recyclability, lower environmental impact | Biocatalysis, Nanocatalysis, Phase-transfer catalysis |

| Flow Chemistry | Enhanced safety, precise control, scalability | Microreactor technology, Process automation |

| Alternative Methods | Reduced energy consumption, use of benign solvents | Microwave-assisted synthesis, Sonochemistry, Reactions in water |

Deeper Mechanistic Understanding of Biological Interactions and Target Validation

The trifluoromethyl group is known to enhance properties like metabolic stability and cell permeability in bioactive molecules. nih.govacs.org Pyrazole (B372694) derivatives have shown a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. nih.govtandfonline.comrsc.org For derivatives of 3-nitro-5-(trifluoromethyl)-1H-pyrazole, a critical future direction is to move beyond preliminary screening and gain a profound understanding of their mechanisms of action.

Future investigations should prioritize:

Target Identification and Validation: Employing techniques such as chemical proteomics and genetic screening to identify the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact. rsc.org